molecular formula C11H24S B1360131 Decyl methyl sulfide CAS No. 22438-39-7

Decyl methyl sulfide

Cat. No. B1360131
CAS RN: 22438-39-7
M. Wt: 188.38 g/mol
InChI Key: HKGUUZAACYBIID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decyl methyl sulfide (DMS) is an organosulfur compound that is widely used in the scientific research and laboratory experiments. It is a colorless liquid with a characteristic odor and is used for a variety of purposes. DMS is an important compound for many applications in the pharmaceutical, food, and environmental industries.

Scientific Research Applications

1. Skin Permeation Enhancement

Decyl methyl sulfide has been studied for its skin permeation enhancement properties. For instance, Touitou (1988) explored its use in increasing the permeation of drugs like 5-Fluorouracil and idoxuridine through the skin. This compound showed significant permeation enhancement in aqueous solutions, indicating its potential in transdermal drug delivery systems (Touitou, 1988).

2. Materials Science and Surface Chemistry

In the field of materials science, decyl methyl sulfide's interactions with metal surfaces have been of interest. Roper et al. (2004) showed that sulfur head groups, like those in decyl methyl sulfide, occupy specific sites on gold surfaces. This finding is crucial for understanding and designing self-assembled monolayers in nanotechnology and electronics (Roper et al., 2004).

3. Agricultural and Environmental Applications

In the environmental sector, alternatives to pesticides like methyl bromide have been explored. Fields and White (2002) discussed various alternatives for controlling pests in agricultural and quarantine contexts. Compounds like decyl methyl sulfide could be relevant in the search for safer and more environmentally friendly fumigants (Fields & White, 2002).

4. Organic Chemistry and Synthesis

Decyl methyl sulfide is also significant in organic synthesis. Shereshovets et al. (1990) studied its oxidation byoptically active phosphite ozonides, revealing its utility in synthesizing sulfoxides, which are important in various chemical processes (Shereshovets et al., 1990).

5. Corrosion Inhibition and Biocidal Effects

In the industrial sector, cationic surfactants based on decyl methyl sulfide have shown potential as corrosion inhibitors and biocidal agents. Shaban et al. (2013) found that certain decyl methyl sulfide-based compounds are effective against sulfate-reducing bacteria and as corrosion inhibitors in acid mediums (Shaban et al., 2013).

6. Environmental Toxicology and Safety

The compound's role in environmental toxicology is noteworthy. For instance, Bartholomaeus and Haritos (2005) reviewed the toxicology of carbonyl sulfide, a compound related to decyl methyl sulfide, highlighting its potential as a grain fumigant and the associated occupational risks (Bartholomaeus & Haritos, 2005).

Future Directions

: Sigma-Aldrich: DECYL METHYL SULFIDE : Metal sulphides and their heterojunctions for photocatalytic … - Springer : NIST Chemistry WebBook: Decyl methyl sulfide

properties

IUPAC Name

1-methylsulfanyldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24S/c1-3-4-5-6-7-8-9-10-11-12-2/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGUUZAACYBIID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176977
Record name Decyl methyl sulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decyl methyl sulfide

CAS RN

22438-39-7
Record name 1-(Methylthio)decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22438-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decyl methyl sulphide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022438397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decyl methyl sulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decyl methyl sulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.891
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decyl methyl sulfide
Reactant of Route 2
Reactant of Route 2
Decyl methyl sulfide
Reactant of Route 3
Reactant of Route 3
Decyl methyl sulfide
Reactant of Route 4
Reactant of Route 4
Decyl methyl sulfide
Reactant of Route 5
Reactant of Route 5
Decyl methyl sulfide
Reactant of Route 6
Reactant of Route 6
Decyl methyl sulfide

Citations

For This Compound
69
Citations
H Iyota, N Todoroki, N Ikeda, K Motomura… - Journal of colloid and …, 1998 - Elsevier
… DeMS was synthesized from the oxidation of decyl methyl sulfide by tert-butyl hypochlorite in methanol–ethanol mixture and purified by the repeated recrystallization from petroleum …
Number of citations: 12 www.sciencedirect.com
PE Correa, DP Riley - The Journal of Organic Chemistry, 1985 - ACS Publications
Dialkyl sulfides are converted to sulfoxides in high yield by use of molecularoxygen,~ 40-atm pressure, and polar solvents. Sir: We have recently reported that tertiary amines can be …
Number of citations: 44 pubs.acs.org
DP Riley - Inorganic Chemistry, 1983 - ACS Publications
… idation of decyl methyl sulfide with 02 at 110 C in dry MeOH ([SR2]/[RuCl2(Me2SO)4] = … Second, the reaction is zero order in decyl methyl sulfide, as it is for all the sulfide oxidations we …
Number of citations: 59 pubs.acs.org
DP Riley, RF Shumate - Journal of the American Chemical …, 1984 - ACS Publications
… Oxidation products of «-decyl methyl sulfide were analyzed by using a 30M X 0.25 mM DB-1 (J&W Scientific) capillary column with a 0.25-µ film thickness. Helium was used as the …
Number of citations: 84 pubs.acs.org
E Kobayashi, H Togo - Synthesis, 2019 - thieme-connect.com
… into 3-aryl- and 3-alkylpyrazoles in good yields in one pot by successive treatment with PhI(OAc) 2 in the presence of TEMPO, PhNHNH 2 , and then NCS and decyl methyl sulfide, …
Number of citations: 18 www.thieme-connect.com
DP Riley - Inorganica chimica acta, 1985 - Elsevier
… The quantitative monitoring of reaction products from decyl methyl sulfide oxidations is also … of decyl methyl sulfide at 95 “C in methanol (Fig. 3) gave a linear plot (>99% corr. coeff.). …
Number of citations: 23 www.sciencedirect.com
V Mojr, M Buděšínský, R Cibulka… - Organic & biomolecular …, 2011 - pubs.rsc.org
… The rate acceleration in the course of reactions of decyl methyl sulfide (cf. entries 6 and 7) and dodecyl methyl sulfide (cf. entries 8 and 9) is remarkable and difficult to understand at first …
Number of citations: 62 pubs.rsc.org
BR James, A Pacheco, SJ Rettig, JA Ibers - Inorganic chemistry, 1988 - ACS Publications
… Decyl methyl sulfide was used as a dialkyl sulfide in lieu of Me2S because of the relative ease of handlingthe less volatile higher molecular weight homologue. The common …
Number of citations: 51 pubs.acs.org
DP Riley, MR Smith, PE Correa - Journal of the American …, 1988 - ACS Publications
… and to demonstrate that 02 is a suitable trapping agent of a thioether radical cation, reactions were carried out under 200 psi 02 pressure usingthioanisole and decyl methyl sulfide at 70 …
Number of citations: 85 pubs.acs.org
DJ Peterson - The Journal of Organic Chemistry, 1967 - ACS Publications
… and decyl bromide to give trimethylsulfonium iodide, and decyl methyl sulfide, respectively. A more … isolated in 38% yield from the reaction of decyl methyl sulfide with the n-BuLiTMEDA …
Number of citations: 156 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.